molecular formula C14H23P B1619765 Phosphine, dibutylphenyl- CAS No. 6372-44-7

Phosphine, dibutylphenyl-

Cat. No. B1619765
CAS RN: 6372-44-7
M. Wt: 222.31 g/mol
InChI Key: ORICWOYODJGJMY-UHFFFAOYSA-N
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Description

Phosphine, dibutylphenyl-, also known as Di-n-Butylphenylphosphine; Dibutylphenylphosphine; Phenyldibutylphosphine , is a chemical compound with the molecular formula C14H23P . It has a molecular weight of 222.306181 . The compound is characterized by a boiling point of 306.1°C at 760 mmHg and a flash point of 144.9°C .


Synthesis Analysis

The synthesis of phosphine compounds often involves microbial processes. For instance, phosphine production can be increased by stirring the aggregated bacterial mass and supplying pure hydrogen . This process leads to an increase in phosphine production when bacterial cells agglomerate in the reactor .


Molecular Structure Analysis

Phosphine compounds, including Phosphine, dibutylphenyl-, are notable for their remarkable electronic and steric tunability . They tend to avoid participating directly in organometallic reactions, but have the ability to profoundly modulate the electronic properties of the metal center to which they’re bound .


Chemical Reactions Analysis

Phosphine compounds, such as Phosphine, dibutylphenyl-, are valuable ligands for Pd-catalyzed amination reactions . They have been applied in a range of contexts, and this perspective attempts to aid in the selection of the best choice of reaction conditions and ligand for the most commonly encountered and practically important substrate combinations .


Physical And Chemical Properties Analysis

Phosphine compounds are known to be important parameters in the biological evaluation of materials, because they allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Safety And Hazards

Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm . Workers may be harmed from exposure to phosphine. The level of exposure depends upon the dose, duration, and work being done .

Future Directions

Recent reviews represent the current state of knowledge in the fields of the chemistry of phosphaangulenes (hexacyclic triarylphosphines with a distinctive conical shape) and their derivatives, triazole-based phosphines, photoswitchable phosphines containing azo, dithienylalkene and biindane moieties and their applications in catalysis, chiral ferrocene-based phosphine ligands and their catalytic properties, and phosphorus-containing amino acids including the corresponding phosphines and their derivatives . A short and important review overviews the advanced synthetic approaches to P-stereogenic compounds including P-stereogenic phosphines .

properties

IUPAC Name

dibutyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICWOYODJGJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213145
Record name Phosphine, dibutylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine, dibutylphenyl-

CAS RN

6372-44-7
Record name Dibutylphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6372-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, dibutylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dibutylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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